Tropaphen

Catalog No.
S575442
CAS No.
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropaphen

Product Name

Tropaphen

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3

InChI Key

WYYRXLABEPJODI-UHFFFAOYSA-N

Synonyms

3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol, tropafen, tropaphen, tropodifene, tropodifene, hydrochloride, (endo)-isomer, tropodifene, hydrochloride, (exo)-isomer

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C

Tropaphen (CAS 15790-02-0), also known as tropodifene, is a specialized tropane-derived α-adrenergic receptor antagonist utilized primarily as a multi-target reference standard in cardiovascular and smooth muscle pharmacology[1]. Structurally characterized as the tropine ether of α-phenyl-β-(p-acetoxyphenyl)-propionic acid, it exhibits a distinct physicochemical profile, including a LogP of approximately 4.04 and high solubility in DMSO, making it highly compatible with standard laboratory workflows [2]. In procurement contexts, Tropaphen is selected over standard single-target antagonists due to its exceptionally broad inhibitory profile, which extends beyond α-adrenergic blockade to encompass potent antiserotonin, antihistamine, and anti-bradykinin activities, providing a comprehensive tool for complex vascular and antispasmodic assay development [1].

Substituting Tropaphen with standard α-blockers like phentolamine or classical tropane alkaloids like atropine fundamentally compromises the integrity of multi-pathway smooth muscle and vascular tone models [1]. While phentolamine provides effective α-adrenergic blockade, it lacks the capacity to suppress spasms induced by serotonin, histamine, angiotensin, bradykinin, and prostaglandin E2 [2]. Conversely, atropine is restricted primarily to muscarinic antagonism. Procurement of Tropaphen is therefore mandatory when a workflow requires a single, stable agent to establish a comprehensive, multi-agonist inhibitory baseline, eliminating the need to formulate complex, multi-drug cocktails that can introduce unpredictable drug-drug interactions and solubility issues in assay media [2].

Enhanced Multi-Agonist Antispasmodic Activity vs. Phentolamine

In comparative in vitro and in vivo assays, Tropaphen demonstrates a significantly broader and more potent inhibitory profile against non-adrenergic spasmogens than the standard α-blocker phentolamine [1]. Specifically, Tropaphen exhibits enhanced antiserotonin activity and greater suppression of spasms induced by histamine, angiotensin, bradykinin, and prostaglandin E2, whereas phentolamine fails to block these pathways at equivalent concentrations [1].

Evidence DimensionInhibition of multi-agonist spasmogenic effects
Target Compound DataBroad-spectrum inhibition across serotonin, histamine, angiotensin, bradykinin, and PGE2 pathways at 0.1 - 0.25 mg/kg equivalents.
Comparator Or BaselinePhentolamine (exhibits weaker or absent inhibition of these non-adrenergic spasmogens).
Quantified DifferenceTropaphen provides multi-pathway spasm suppression, whereas phentolamine is restricted primarily to adrenergic pathways.
ConditionsIn vitro and in vivo smooth muscle spasm models.

Procurement of Tropaphen is essential for researchers needing a single, broad-spectrum antispasmodic reference tool rather than relying on a complex cocktail of specific receptor antagonists.

Sustained Perfusion Pressure Reduction for Workflow Optimization

Tropaphen provides highly predictable, dose-dependent reductions in peripheral perfusion pressure, which is critical for establishing stable baselines in prolonged in vivo models [1]. Intravenous administration of 0.25 mg/kg yields a 30-35% reduction in perfusion pressure sustained for 90-100 minutes, while a 0.5 mg/kg dose achieves a 40-45% reduction lasting over 120 minutes[1].

Evidence DimensionDuration and magnitude of perfusion pressure reduction
Target Compound Data40-45% reduction lasting >120 minutes at a 0.5 mg/kg dose.
Comparator Or BaselineStandard short-acting vasodilators (which typically require continuous pump infusion to maintain stable pressure drops).
Quantified DifferenceSustained 120+ minute stable low-pressure baseline from a single bolus injection.
ConditionsIntravenous administration in intact animal models (e.g., rabbits) using the Kravkov-Pisemskii method.

The extended duration of action reduces the need for continuous infusion setups in laboratory models, streamlining experimental workflows and improving reproducibility.

Structural Differentiation for SAR Benchmarking

Unlike classical tropane alkaloids (e.g., atropine) which primarily target muscarinic acetylcholine receptors, Tropaphen's specific esterification (tropine ether of α-phenyl-β-(p-acetoxyphenyl)-propionic acid) shifts its primary affinity to α-adrenergic receptors while retaining broad antispasmodic traits [1]. This distinct structure-activity relationship makes it a critical reference compound for SAR studies exploring the functionalization of the tropane core[1].

Evidence DimensionPrimary receptor affinity and functional profile
Target Compound Dataα-adrenergic and broad antispasmodic (serotonin, bradykinin) targeting via propionic acid esterification.
Comparator Or BaselineAtropine (primarily muscarinic antispasmodic).
Quantified DifferenceComplete shift from muscarinic to α-adrenergic/multi-target inhibition.
ConditionsReceptor binding and functional smooth muscle assays.

Buyers conducting SAR optimization on the tropane scaffold require Tropaphen as a definitive benchmark for non-muscarinic, α-adrenergic targeted functionalization.

Assay Formulation Compatibility and Lipophilicity

For in vitro assay preparation, Tropaphen exhibits a highly favorable lipophilicity profile (LogP ≈ 4.04) and is readily soluble in standard laboratory solvents such as DMSO [1]. This ensures complete dissolution and prevents precipitation in aqueous assay buffers when preparing stock solutions for isolated tissue bath experiments, ensuring reproducible dosing without the need for complex surfactant additives [1].

Evidence DimensionSolubility and partition coefficient (LogP)
Target Compound DataLogP 4.04, complete solubility in DMSO for stock preparation.
Comparator Or BaselineHighly hydrophilic or poorly soluble analogs requiring complex surfactant formulations.
Quantified DifferenceDirect compatibility with standard DMSO-based serial dilution workflows without surfactant additives.
ConditionsStandard in vitro assay buffer preparation (DMSO stock diluted into aqueous media).

Reliable solubility in standard screening solvents minimizes assay variability and prevents false negatives caused by compound precipitation in automated workflows.

Multi-Pathway Antispasmodic Reference Standard

Due to its documented ability to inhibit serotonin, histamine, bradykinin, and PGE2 more effectively than phentolamine, Tropaphen is the definitive reference standard for validating complex in vitro smooth muscle and vascular tone models where multiple spasmogenic pathways are simultaneously active [1].

Prolonged Hemodynamic Baseline Establishment

Tropaphen is highly suited for in vivo cardiovascular studies requiring a stable, long-lasting reduction in peripheral perfusion pressure. Its ability to maintain a 40-45% pressure drop for over 120 minutes from a single bolus eliminates the need for complex continuous infusion setups, directly improving laboratory throughput [2].

Tropane Scaffold SAR Benchmarking

In medicinal chemistry programs exploring the tropane core, Tropaphen serves as an essential structural benchmark for non-muscarinic functionalization, guiding the synthesis and validation of novel α-adrenergic or multi-target antispasmodic agents[1].

XLogP3

4.2

Dates

Last modified: 07-20-2023

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